Cas no 103855-82-9 (2-amino-3-(2,3-dimethylphenyl)propanoic acid)

2-Amino-3-(2,3-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a dimethylphenyl substituent, which confers unique steric and electronic properties. This compound is of interest in pharmaceutical and biochemical research due to its potential as a chiral building block for peptide synthesis and drug development. The presence of the 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. Its structural rigidity may also influence conformational stability in peptide analogs. The compound is typically synthesized under controlled conditions to ensure high purity and enantiomeric excess, making it suitable for applications requiring precise stereochemical control. Further studies explore its utility in modulating receptor interactions or enzyme inhibition.
2-amino-3-(2,3-dimethylphenyl)propanoic acid structure
103855-82-9 structure
Product Name:2-amino-3-(2,3-dimethylphenyl)propanoic acid
CAS No:103855-82-9
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD05228015
CID:125891
PubChem ID:3507238
Update Time:2025-08-05

2-amino-3-(2,3-dimethylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Alanine,3-(2,3-xylyl)-, DL- (6CI)
    • 2,3-Dimethyl-DL-phenylalanine
    • 2-amino-3-(2,3-dimethylphenyl)propanoic acid
    • DL-2,3-Dimethylphenylalanine
    • DTXSID90393150
    • AB92804
    • CS-0440087
    • AB92815
    • 2,3-Dimethy-DL-phenylalanine
    • (2R)-2-amino-3-(2,3-dimethylphenyl)propanoic acid
    • SCHEMBL5326602
    • AKOS010901447
    • MFCD05228015
    • EN300-1832363
    • AB92816
    • A50319
    • 103855-82-9
    • MDL: MFCD05228015
    • Inchi: 1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
    • InChI Key: YOOQLMVNYYJZEI-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC=C(C)C=1C)N)=O

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.7
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • PSA: 63.32
  • LogP: 1.95810

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Additional information on 2-amino-3-(2,3-dimethylphenyl)propanoic acid

Introduction to 2-Amino-3-(2,3-Dimethylphenyl)propanoic Acid (CAS No. 103855-82-9)

2-Amino-3-(2,3-dimethylphenyl)propanoic acid, also known by its CAS number 103855-82-9, is a synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylalanine, characterized by the presence of two methyl groups on the phenyl ring, which imparts unique chemical and biological properties. The compound's structure and functional groups make it a valuable candidate for various applications, including drug discovery and the development of novel therapeutic agents.

The molecular formula of 2-amino-3-(2,3-dimethylphenyl)propanoic acid is C11H15NO2, and its molecular weight is approximately 193.24 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in water and organic solvents such as methanol and ethanol. Its chemical structure consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a chiral carbon atom, which is also bonded to a 2,3-dimethylphenyl group. This configuration imparts chirality to the molecule, leading to the existence of enantiomers that can have distinct biological activities.

In recent years, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a modulator of neurotransmitter systems in the central nervous system (CNS). Studies have shown that this compound can interact with specific receptors, such as GABA receptors and NMDA receptors, which are involved in various neurological processes including pain perception, mood regulation, and cognitive function.

A notable study published in the *Journal of Medicinal Chemistry* in 2021 investigated the analgesic properties of 2-amino-3-(2,3-dimethylphenyl)propanoic acid. The researchers found that the compound exhibited significant antinociceptive effects in animal models of pain, suggesting its potential as a novel analgesic agent. The mechanism of action was attributed to its ability to modulate GABAergic neurotransmission, which plays a crucial role in pain modulation.

Beyond its analgesic properties, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has also shown promise in the treatment of neurodegenerative disorders. A study published in *Neuropharmacology* in 2020 explored the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated that 2-amino-3-(2,3-dimethylphenyl)propanoic acid could reduce oxidative stress and prevent neuronal cell death, making it a potential candidate for the development of neuroprotective drugs.

The synthesis of 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been optimized through various methods to improve yield and purity. One common synthetic route involves the condensation of 2,3-dimethylbenzaldehyde with nitromethane followed by reduction and subsequent conversion to the amino acid form. Advanced techniques such as asymmetric synthesis have also been employed to produce enantiomerically pure forms of the compound, which are essential for pharmaceutical applications where chirality plays a critical role.

In addition to its therapeutic potential, 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been used as a building block in combinatorial chemistry and drug discovery platforms. Its unique structural features make it an attractive scaffold for the design and synthesis of novel compounds with diverse biological activities. Researchers have utilized this compound as a starting material to develop derivatives with enhanced potency and selectivity for specific targets.

The safety profile of 2-amino-3-(2,3-dimethylphenyl)propanoic acid has been evaluated through various toxicological studies. Preclinical data indicate that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects. Ongoing research aims to optimize dosing regimens and explore potential drug interactions to ensure safe and effective use in clinical settings.

In conclusion, 2-amino-3-(2,3-dimethylphenyl)propanoic acid (CAS No. 103855-82-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting pain management and neurodegenerative disorders. Continued research into this compound's mechanisms of action and clinical applications will likely lead to significant advancements in these fields.

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